3-(4-Chlorobenzyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyrrolidine scaffold is a highly valued structural motif in organic and medicinal chemistry. nih.govtandfonline.com Its non-planar, three-dimensional structure, a result of sp³-hybridized carbon atoms, allows for a greater exploration of chemical space compared to its flat, aromatic counterpart, pyrrole (B145914). researchgate.netnih.gov This three-dimensionality is crucial for establishing specific interactions with biological targets like enzymes and receptors. researchgate.net
The presence of stereogenic centers in the pyrrolidine ring introduces chirality, a critical factor in determining the biological activity of molecules. researchgate.netnih.gov The ability to synthesize specific stereoisomers of pyrrolidine derivatives is a key focus in asymmetric synthesis. nih.gov Furthermore, the pyrrolidine ring is a common feature in many natural products, including alkaloids, and is a fundamental building block for numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov The synthetic versatility of the pyrrolidine framework allows for extensive functionalization, enabling chemists to fine-tune the physicochemical properties of molecules for desired applications. tandfonline.comtandfonline.com
Overview of Chlorobenzyl-Substituted Pyrrolidines in Academic Inquiry
Research into chlorobenzyl-substituted pyrrolidines often focuses on their potential as therapeutic agents. For instance, various derivatives have been investigated for their activity at different receptors in the central nervous system. acs.orgnih.gov The synthesis of these compounds often involves multi-step sequences, and the development of efficient and stereoselective synthetic methods is an ongoing area of research. acs.orgacs.org
Current Research Landscape of 3-(4-Chlorobenzyl)pyrrolidine and Closely Related Analogs
This compound, with its specific substitution pattern, is a subject of interest in medicinal chemistry and chemical synthesis. Its structure, featuring a 4-chlorobenzyl group at the 3-position of the pyrrolidine ring, makes it a valuable intermediate and a target for biological evaluation. chemimpex.comcymitquimica.com Research on this compound and its close analogs explores their synthesis, chemical reactions, and potential applications. smolecule.comsmolecule.com The development of scalable and efficient synthetic routes to access enantiomerically pure forms of this compound and related compounds is a key objective for their practical application. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 |
InChI Key |
PIZZPCUWFMLUSS-UHFFFAOYSA-N |
SMILES |
C1CNCC1CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Chlorobenzyl Pyrrolidine and Its Analogs
Foundational Approaches to Pyrrolidine (B122466) Ring Construction
Traditional methods for synthesizing the pyrrolidine ring often involve the formation of key carbon-nitrogen bonds through well-established reactions. These foundational strategies remain valuable for their reliability and applicability to a range of substrates.
Reductive Amination Strategies for Pyrrolidine Formation
Reductive amination is a cornerstone in the synthesis of N-substituted pyrrolidines. mdpi.com This method typically involves the reaction of a dicarbonyl compound, or a precursor thereof, with a primary amine to form an intermediate iminium ion, which is then reduced to the corresponding pyrrolidine. mdpi.comresearchgate.net For instance, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with a primary amine in an acidic aqueous medium, followed by reduction with sodium borohydride, provides a rapid and high-yielding route to N-substituted pyrrolidines. thieme-connect.com This approach is compatible with a variety of aryl substituents, including those with electron-withdrawing or sterically hindering groups. thieme-connect.com
A notable development in this area is the use of P(NMe2)3-mediated reductive amination in a cascade reaction with a base-catalyzed intramolecular Michael addition. acs.org This tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones allows for the chemo- and diastereoselective synthesis of functionalized pyrrolidines in moderate to excellent yields. acs.org Mechanistic studies suggest that this process proceeds through an unprecedented cascade, highlighting the versatility of reductive amination in complex molecule synthesis. acs.org
| Starting Material 1 | Starting Material 2 | Key Reagents | Product Type | Yield | Ref |
| Diketones | Anilines | Iridium Catalyst | N-aryl-substituted pyrrolidines | Good to excellent | mdpi.com |
| 2,5-Dimethoxytetrahydrofuran | Primary Amines | Sodium Borohydride, Acid | N-substituted pyrrolidines | Good to excellent | thieme-connect.com |
| Aroylformates | δ-Tosylamino Enones | P(NMe2)3, Base | Functionalized pyrrolidines | Moderate to excellent | acs.org |
Direct Cyclization Reactions in Pyrrolidine Synthesis
Direct cyclization reactions provide a straightforward pathway to the pyrrolidine core by forming one or more of the ring's bonds in a single step from an appropriately functionalized acyclic precursor. A common strategy involves the intramolecular displacement of a leaving group by an amine. For example, the cyclization of a C4 molecule functionalized at both ends with leaving groups (e.g., dihalides or diols) by a primary amine is a well-established method. thieme-connect.com
More advanced direct cyclization methods include transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes using triethylsilane and catalytic iodine, which can produce disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Another approach involves the intramolecular amination of remote unactivated C(sp³)–H bonds catalyzed by copper, offering good yields and excellent regio- and chemoselectivity. organic-chemistry.org Furthermore, direct δ-amination of sp³ C-H bonds using molecular iodine as the oxidant provides an efficient, transition-metal-free route to pyrrolidines from readily available substrates. organic-chemistry.org The Hofmann–Löffler reaction represents a classic example of a radical-based direct cyclization to form pyrrolidines. thieme.de
| Reaction Type | Key Features | Catalyst/Reagent | Substrate Scope | Ref |
| Intramolecular Hydroamination/Reduction | Transition-metal-free, high diastereoselectivity | Et3SiH, I2 | Unactivated alkynes | organic-chemistry.org |
| Intramolecular C(sp³)–H Amination | Mild conditions, high regio- and chemoselectivity | Copper catalyst | Various functional groups tolerated | organic-chemistry.org |
| Direct δ-C(sp³)–H Amination | Transition-metal-free, efficient | I2 (oxidant) | Readily accessible substrates | organic-chemistry.org |
| Hofmann–Löffler Reaction | Radical pathway | N-halogenated amine | - | thieme.de |
Mannich Reaction Applications in the Synthesis of Pyrrolidine Derivatives
The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, is a powerful tool for constructing substituted pyrrolidines. mdpi.com The reaction proceeds through the formation of an iminium ion, which then reacts with the nucleophilic active hydrogen compound. mdpi.com
In the context of pyrrolidine synthesis, cascade reactions involving a Mannich-type step have proven particularly effective. For example, a one-pot nitro-Mannich/hydroamination cascade has been developed for the highly enantioselective preparation of trisubstituted pyrrolidine derivatives. acs.org This approach combines asymmetric bifunctional organocatalysis for the initial nitro-Mannich reaction with a subsequent gold-catalyzed allene (B1206475) hydroamination, affording the products in good yields with excellent diastereo- and enantioselectivities. acs.org Another variation employs a combination of a base and a gold(I) catalyst to achieve a diastereoselective nitro-Mannich/hydroamination cascade, yielding substituted pyrrolidines with three stereocenters in high yields. rsc.org The use of organocatalysts like 3-pyrrolidinecarboxylic acid derivatives can also promote enantioselective anti-Mannich-type reactions, highlighting the tunability of this method for stereocontrol. researchgate.net
| Reaction Type | Catalysis | Key Features | Product | Stereoselectivity | Ref |
| Nitro-Mannich/Hydroamination Cascade | Bifunctional Organocatalysis & Gold Catalysis | One-pot, enantioselective | Trisubstituted pyrrolidines | Excellent diastereo- and enantioselectivities | acs.org |
| Nitro-Mannich/Hydroamination Cascade | Base & Gold(I) Catalysis | Diastereoselective | Substituted pyrrolidines with three stereocenters | High diastereoselectivity | rsc.org |
| Enamine-mediated Mannich Reaction | L-proline/Brønsted acid/base | Gram-scale synthesis, operational simplicity | 2-(Acylmethylene)pyrrolidine derivatives | - | rsc.org |
| anti-Mannich-type Reaction | 3-Pyrrolidinecarboxylic acid derivatives | Enantioselective | anti-Mannich products | High diastereo- and enantioselectivities | researchgate.net |
Advanced Catalytic Systems in Pyrrolidine Synthesis
The development of advanced catalytic systems has revolutionized the synthesis of pyrrolidine scaffolds, enabling the construction of complex and densely functionalized derivatives with high levels of control and efficiency.
Palladium-Catalyzed Synthetic Pathways for Pyrrolidine Scaffolds
Palladium catalysis has emerged as a versatile and powerful tool in organic synthesis, and its application to the construction of pyrrolidine rings is well-documented. sci-hub.se Palladium-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. One prominent strategy is the palladium-catalyzed carboamination of alkenes. For instance, the reaction of N-Boc-pent-4-enylamines with aryl or alkenyl bromides, catalyzed by palladium, leads to the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with high enantiomeric excess. umich.edu
Another innovative approach involves the palladium-catalyzed carboamination of alkylidenecyclopropanes, which provides an efficient route to congested and densely functionalized pyrrolidine scaffolds. nih.gov Furthermore, palladium-catalyzed C–H alkenylation of aliphatic amines has been developed to generate complex pyrrolidine-based heterocycles. rsc.org This transformation proceeds via a 5-membered-ring cyclopalladation pathway, followed by alkene insertion and aza-Michael cyclization, yielding various pyrrolidine moieties with perfect regio- and diastereoselectivity. rsc.org The use of specific ligands, such as amino acid derivatives, can control the regioselectivity of C-H activation in these systems. rsc.org
| Reaction Type | Catalyst System | Key Features | Product Type | Selectivity | Ref |
| Alkene Carboamination | Palladium catalyst | Enantioselective | 2-Substituted pyrrolidines | Up to 94% ee | umich.edu |
| Carboamination of Alkylidenecyclopropanes | Palladium catalyst | Efficient construction of congested scaffolds | Densely functionalized pyrrolidines | - | nih.gov |
| C–H Alkenylation of Aliphatic Amines | Palladium(II) acetate (B1210297) / Amino acid ligand | Regio- and diastereoselective | Complex pyrrolidine-based heterocycles | Perfect regio- and diastereoselectivity | rsc.org |
Ring-Closing Metathesis (RCM) Approaches for Pyrrolidine Derivatization
Ring-closing metathesis (RCM) has become a powerful and widely used method for the construction of cyclic compounds, including pyrrolidine derivatives. nih.gov This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic alkene. nih.govresearchgate.net
A significant advantage of RCM is its functional group tolerance, allowing for the synthesis of highly functionalized pyrrolidines. For example, a series of chiral pyrrolidine derivatives have been prepared in very good yields from substrates containing a basic or nucleophilic nitrogen atom via a ring-closing enyne metathesis reaction under mild conditions. nih.gov This method proceeds smoothly even without the presence of ethylene (B1197577) gas. nih.gov RCM has also been employed as a key step in the convergent synthesis of pyrrolidine-based analogues of natural products. usda.govbeilstein-journals.org For instance, the synthesis of pyrrolidine-diol analogs of sphingolipids features an RCM step to form a dihydropyrrole intermediate, which is then further functionalized. nih.gov
| Catalyst | Substrate | Key Features | Product | Ref |
| Grubbs' catalyst (first-generation) | Enyne with basic N atom | Mild conditions, no ethylene required | Chiral pyrrolidine derivatives | nih.gov |
| Hoveyda catalyst | Diallylamine derivative | Convergent synthesis | Dihydropyrrole intermediate | nih.gov |
| Ruthenium-based catalyst | Diene precursor | Key step in multi-step synthesis | Pyrrolidine-based natural product analogue | usda.govbeilstein-journals.org |
Organocatalytic Methodologies for Stereoselective Pyrrolidine Synthesis
Asymmetric organocatalysis has become a cornerstone for the enantioselective synthesis of complex molecules, providing a powerful alternative to metal-based catalysts. nih.govunibo.it Chiral pyrrolidines, in particular, are not only synthetic targets but also serve as privileged scaffolds for organocatalysts themselves. unibo.it
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most direct and powerful methods for constructing the pyrrolidine ring. nih.govresearchgate.netbg.ac.rsresearchgate.net This reaction can generate up to four stereocenters in a single step, making it highly attractive for building molecular complexity. nih.gov
Azomethine ylides, often generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone, react with electron-deficient alkenes to yield highly substituted pyrrolidines. nih.govacs.org The development of catalytic, asymmetric versions of this reaction has been a major focus. While metal-catalyzed variants are well-established, organocatalytic approaches have gained significant traction. researchgate.netrsc.orgrsc.org
Various classes of organocatalysts, including those based on proline, thiourea, and phosphoric acids, have been successfully employed to control the stereochemical outcome of these cycloadditions, affording products with high yields and stereoselectivity. bg.ac.rsresearchgate.net These methods provide a versatile toolkit for accessing a wide range of stereochemically diverse pyrrolidine structures. rsc.org
Table 2: Catalysis in 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Catalyst Type | Key Feature | Outcome | Ref |
|---|---|---|---|
| Metal Complexes (e.g., Ag(I), Cu(I)) | High versatility | High yield, regio- and stereocontrol | nih.govrsc.org |
A formal [3+2] annulation strategy involving an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization is a robust method for the de novo synthesis of substituted pyrrolidines. acs.orgacs.org This two-step sequence is highly atom-efficient and allows for the construction of complex pyrrolidine cores from simple acyclic precursors. acs.org
This approach typically involves the Michael addition of a ketone or aldehyde to a nitroalkene, catalyzed by a chiral organocatalyst like a diarylprolinol silyl (B83357) ether. acs.orgarabjchem.org This initial step establishes key stereocenters with high diastereo- and enantioselectivity. The resulting γ-nitro carbonyl intermediate is then subjected to a reductive cyclization, often via catalytic hydrogenation, which reduces the nitro group to an amine that subsequently cyclizes onto the carbonyl to form the pyrrolidine ring. acs.orgacs.orgchemrxiv.orgresearchgate.net
This methodology has been successfully applied to synthesize a variety of highly functionalized and trisubstituted pyrrolidines, demonstrating its broad utility in organic synthesis. acs.orgacs.org
Metal-Catalyzed Approaches (General) in Pyrrolidine Synthesis
Metal catalysis plays a pivotal role in the synthesis of pyrrolidines, offering diverse and efficient pathways. sioc-journal.cn Transition metals like palladium, rhodium, cobalt, and copper are frequently used to catalyze a range of transformations leading to the pyrrolidine core. sioc-journal.cnorganic-chemistry.orgacs.org
Palladium-catalyzed reactions are particularly prominent. For instance, a palladium-catalyzed enantioselective synthesis of pyrrolidines can be achieved through an intramolecular nucleopalladation of a tethered amine onto a phenol-derived intermediate. acs.org This is followed by an intermolecular addition of a second nucleophile, yielding complex pyrrolidine products with high enantio- and diastereoselectivity. acs.org Furthermore, palladium-catalyzed reductive amination has been described as a suitable method for the synthesis of 3-(4-chlorophenyl)pyrrolidine.
Other metal-catalyzed methods include the functionalization of unsaturated hydrocarbons, such as the cobalt-catalyzed reductive cyclization of enynes and diynes, which provides a convenient route to the corresponding cyclized products. sioc-journal.cn
Stereoselective and Chiral Synthesis of 3-(4-Chlorobenzyl)pyrrolidine Analogs
The stereoselective synthesis of 3-substituted pyrrolidines is of great interest due to their prevalence in biologically active compounds. Various strategies have been developed to control the stereochemistry at the C3 position and other stereocenters within the pyrrolidine ring.
One powerful approach is the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. acs.orgbeilstein-journals.orgnih.gov These chiral imines can act as effective controllers of stereoselectivity in reactions like 1,3-dipolar cycloadditions with azomethine ylides, leading to densely substituted pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov The sulfinyl group directs the facial selectivity of the approaching reactant, thereby establishing the absolute configuration of the newly formed stereocenters. nih.gov
Another key strategy is the diastereoselective reduction of substituted pyrrole (B145914) precursors. researchgate.net The catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. The initial reduction of a substituent on the pyrrole ring can direct the subsequent hydrogenation of the ring itself. researchgate.net
For the synthesis of specific analogs like trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides, multi-step sequences starting from precursors like diethyl acetonedicarboxylate have been developed. nih.gov Furthermore, chiral starting materials from the "chiral pool," such as (S)-prolinol, are commonly used to synthesize complex pyrrolidine-containing drugs, including analogs that could be related to this compound. mdpi.com
The development of practical, large-scale syntheses for chiral pyrrolidine derivatives, such as (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, highlights the industrial importance of establishing robust and efficient stereoselective routes. acs.orgacs.org
Strategies for the Preparation of Enantiopure Pyrrolidine Derivatives
The creation of enantiomerically pure pyrrolidine derivatives is a key focus in organic synthesis. Various strategies have been developed to achieve high levels of stereocontrol.
One prominent strategy involves the use of the chiral pool , where readily available, enantiopure natural products like amino acids serve as starting materials. For instance, (S)-proline and (2S,4R)-4-hydroxyproline have been utilized to create enantiopure pyrrolidin-2-yl-substituted pyridines and pyrimidines. fu-berlin.de This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. A general strategy for constructing enantiopure cis-2,5-disubstituted pyrrolidine building blocks has been demonstrated starting from cocaine. nih.govresearchgate.net Similarly, pyroglutamic acid is another common starting point for the synthesis of 2,5-disubstituted pyrrolidines. acs.org
Asymmetric catalysis is another powerful approach. This includes catalytic enantioselective allylic substitution, dihydroxylation, and C(sp³)–H amination to produce C₂-symmetrical 2,5-disubstituted pyrrolidines. acs.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a wide range of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org This method can generate up to four stereogenic centers in a single step. acs.org
Substrate-controlled methods, where a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, are also widely used. whiterose.ac.uk For example, tert-butylsulfinamide has been employed as a chiral auxiliary in the synthesis of enantioenriched pyrrolidines. organic-chemistry.org The diastereomers formed are typically separable, and the auxiliary can be removed in a subsequent step. whiterose.ac.uk
More recently, biocatalytic approaches have emerged as a sustainable alternative. Transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess. acs.org This method was successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. acs.org
A "clip-cycle" strategy has also been reported for the asymmetric synthesis of disubstituted pyrrolidines. core.ac.uk This involves the activation of a Cbz-protected bis-homoallylic amine via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. core.ac.uk
Application of Chiral Auxiliaries and Catalysts in Asymmetric Pyrrolidine Synthesis
Chiral auxiliaries and catalysts are fundamental tools in the asymmetric synthesis of pyrrolidines, enabling the production of specific enantiomers.
Chiral Auxiliaries: These are stoichiometric chiral compounds that are temporarily attached to a substrate to guide the formation of new stereocenters. whiterose.ac.uk A classic example is the use of Evans oxazolidinones. whiterose.ac.uk Other auxiliaries like (R)-phenylglycinol and (S,S)-pseudoephedrine have been successfully used in diastereoselective reactions to produce single enantiomers of substituted pyrrolidines. whiterose.ac.uk The key advantage is the formation of diastereomers, which can be separated using standard techniques like chromatography. whiterose.ac.uk For instance, tert-butylsulfinamide has proven effective as a chiral auxiliary for the asymmetric synthesis of pyrrolidines through the desymmetrization of oxetanes, yielding products with excellent diastereoselectivity. organic-chemistry.org
Chiral Catalysts: These substances, used in sub-stoichiometric amounts, create a chiral environment that favors the formation of one enantiomer over the other. They are broadly classified into metal catalysts and organocatalysts.
Metal Catalysts: Transition metal complexes with chiral ligands are widely used. For example, copper-catalyzed enantioselective 1,3-dipolar cycloadditions are a well-established method. sci-hub.se Silver carbonate (Ag₂CO₃) has been used as a catalyst in the reaction between N-tert-butanesulfinylazadienes and azomethine ylides to produce highly substituted pyrrolidines. acs.org Iron(III) salts have been employed as sustainable metal catalysts for the diastereoselective intramolecular hydroamination/cyclization of α-substituted amino alkenes to yield enantiopure trans-2,5-disubstituted pyrrolidines. csic.es
Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric transformations. Proline and its derivatives are among the most famous organocatalysts, capable of catalyzing reactions like aldol (B89426) and Michael additions. mdpi.comnih.gov Diarylprolinol silyl ethers are another important class of organocatalysts for the asymmetric functionalization of aldehydes. nih.gov Chiral phosphoric acids have been shown to catalyze the intramolecular aza-Michael cyclization of protected amines to form enantioenriched pyrrolidines. core.ac.ukwhiterose.ac.uk Bifunctional catalysts, such as those combining a cinchona alkaloid with a squaramide unit, have been used for asymmetric Michael additions to nitroolefins with very low catalyst loadings. metu.edu.tr
The choice between a chiral auxiliary and a catalyst depends on various factors, including the desired product, the complexity of the synthesis, and cost-effectiveness. While auxiliaries often provide high diastereoselectivity, they require additional steps for attachment and removal. whiterose.ac.uk Catalysts, particularly organocatalysts, offer a more atom-economical and environmentally friendly approach. mdpi.com
Green Chemistry Principles and Process Optimization in Pyrrolidine Synthesis
The application of green chemistry principles to the synthesis of pyrrolidine derivatives aims to reduce the environmental impact of chemical processes. This involves using safer solvents, reducing waste, and improving energy efficiency. rasayanjournal.co.inmdpi.com
Microwave-Assisted Synthetic Protocols for Pyrrolidine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org
Microwave irradiation has been successfully applied to the synthesis of various pyrrolidine derivatives. For example, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75 °C under microwave heating, a significant improvement over conventional methods. mdpi.comnih.gov In another instance, a series of N-substituted pyrrolidine derivatives were synthesized in excellent yields (70–99%) using microwave irradiation, whereas conventional heating resulted in low to no yield. nih.gov
Microwave-assisted protocols are also prominent in multicomponent reactions for constructing spiro-pyrrolidine frameworks. These one-pot reactions benefit from the rapid heating and increased reaction rates afforded by microwaves, often under solvent-free or environmentally benign solvent conditions. rsc.org For instance, a three-component synthesis of novel dispiro heterocycles was developed using microwave irradiation without any catalyst or solvent. rsc.org
While microwave-assisted synthesis offers significant advantages in terms of speed and efficiency, potential downsides include the possibility of side reactions due to the rapid heating rates, which may require careful optimization of reaction conditions. mdpi.com
Optimization of Reaction Conditions and Solvent Systems
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing waste. This includes the choice of solvent, catalyst, temperature, and reactant ratios.
Solvent Selection: The choice of solvent can dramatically influence the outcome of a reaction. Green chemistry principles encourage the use of safer solvents like water, ethanol (B145695), or even solvent-free conditions. rasayanjournal.co.inresearchgate.net Water has been shown to be a superior solvent for certain multicomponent reactions leading to pyrrolidine derivatives, promoting the reaction and simplifying workup. rasayanjournal.co.in In some cases, a mixture of solvents, such as a 1:1 water-ethanol ratio, has been found to be ideal. bohrium.com Solvent-free, or neat, reactions represent an even greener approach, reducing solvent waste entirely. researchgate.net
Catalyst and Reagent Optimization: The amounts of catalysts and reagents are carefully optimized to ensure efficient conversion without unnecessary excess. For example, in a three-component reaction to synthesize 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the optimal ratio of the starting aldehyde, amine, and β-ketoester was found to be 1:1:1.5. beilstein-journals.org Similarly, catalyst loading is a key parameter; for instance, the synthesis of pyrrolidines via 1,3-dipolar cycloadditions was optimized using 10 mol % of a silver catalyst. acs.org
One-Pot Procedures: Designing a synthesis to proceed through a one-pot, two-step procedure, where intermediates are not isolated, can significantly improve efficiency and reduce waste. researchgate.net This approach was successfully used in a redox-enabled intramolecular hydroamination to produce pyrrolidines. researchgate.net
Catalyst Reusability and Efficiency in Pyrrolidine Manufacturing
The ability to recover and reuse catalysts is a cornerstone of green and sustainable chemistry, as it reduces costs and waste. nih.gov This is particularly important for catalysts based on precious metals or complex organic molecules.
Heterogeneous Catalysts: Supporting a catalyst on an insoluble material (heterogenization) is a common strategy to facilitate its recovery. Polymer-supported chiral pyrrolidine catalysts have been developed and applied in asymmetric Michael additions. researchgate.net These catalysts can be recovered by simple filtration and reused multiple times without a significant loss of activity or enantioselectivity. nih.govresearchgate.net For example, a polystyrene-based chiral pyrrolidine catalyst was reused up to five times. researchgate.net Similarly, pyrrolidine-functionalized poly[(ethylene glycol) methacrylate] (PEGMA) resins have been used as recyclable catalysts for aldol reactions in aqueous media. mdpi.com
Homogeneous Catalysts: While recovery can be more challenging, methods exist for reusing homogeneous catalysts. For instance, a prolinamide catalyst used in large-scale aldol reactions was recovered by acid treatment and reused for five cycles with only a minor drop in enantioselectivity. nih.gov
Challenges in Catalyst Reuse: A significant challenge in catalyst reuse is poisoning, where impurities or byproducts deactivate the catalyst. Studies on the hydrogenation of 1-methylpyrrole (B46729) over rhodium catalysts have shown a decrease in the initial reaction rate upon reuse, indicating catalyst deactivation. mdpi.com Understanding the mechanisms of deactivation is crucial for developing more robust and reusable catalytic systems.
The efficiency of a catalyst is not only measured by its activity and selectivity but also by its stability and reusability over multiple cycles, which are critical factors for industrial-scale manufacturing. nih.govresearchgate.net
Synthesis of Specific this compound Forms and Conjugates
The synthesis of specific forms of this compound, such as its individual stereoisomers or conjugates, requires tailored synthetic routes.
A method for preparing tert-butyl (3S,4R)-4-(4-chlorobenzyl)-3-(tert-butyldimethylsilyloxy)-5-nonylpyrrolidine-1-carboxylate has been documented. This synthesis involved the use of 4-bromochlorobenzene as a precursor to introduce the 4-chlorophenyl group. umich.edu
The synthesis of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring through cyclization reactions, such as a 1,3-dipolar cycloaddition. The benzyl (B1604629) group is introduced via N-benzylation, and the 4-chlorophenyl group is incorporated through methods like cross-coupling reactions.
Conjugates of pyrrolidine derivatives are also of interest. For example, diethyl (3R,3aS,9bR)-3-(4-chlorophenyl)-8-nitro-4-oxo-1,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole-2,2(3H)-dicarboxylate has been synthesized through an organocatalytic cascade reaction. acs.org Another example is the synthesis of 1-Benzyl-5-chloro-3′-(4-chlorophenyl)-1′-(4-methylbenzoyl)-5′,6′,7′,7a′-tetrahydro-1′H,3′H-spiro[indoline-3,2′-pyrrolizin]-2-one. sci-hub.se
The synthesis of 1-Boc-3-(2-chlorophenyl)pyrrolidine, an isomer, involves protecting the pyrrolidine nitrogen with a Boc group, a common strategy to modulate reactivity during further synthetic transformations.
These examples highlight that the synthesis of specific, highly functionalized pyrrolidine derivatives often involves multi-step sequences where stereochemistry is carefully controlled and various functional groups are introduced through a range of chemical transformations.
Preparation of this compound Oxalate (B1200264) Salt
The oxalate salt of this compound is a stable, crystalline solid, which facilitates its purification and handling. The preparation of this salt is a straightforward acid-base reaction following the synthesis of the free base, this compound. While specific synthetic routes to this compound can vary, they generally involve the formation of the pyrrolidine ring with the 4-chlorobenzyl group attached at the 3-position. Common methods include reductive amination and cyclization reactions. chemicalbook.com
Once the free base is obtained, it is typically dissolved in a suitable organic solvent, such as ethanol or isopropanol. A solution of oxalic acid in the same or a compatible solvent is then added, often dropwise, to the solution of the pyrrolidine derivative. The reaction results in the precipitation of the this compound oxalate salt, which can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum. fluorochem.co.uk This standard procedure is widely applicable for the formation of oxalate salts of various amine-containing compounds. fluorochem.co.uk
Table 1: Related Pyrrolidine Oxalate Salts and their Starting Materials
| Compound Name | Starting Material (Free Base) | Reagent |
| This compound Oxalate chemicalbook.comchemimpex.comnih.gov | This compound | Oxalic Acid |
| 3-(2-Chlorobenzyl)pyrrolidine Oxalate ijapbc.com | 3-(2-Chlorobenzyl)pyrrolidine | Oxalic Acid |
| (S)-benzyl 2-(8-amino-l-bromoimidazo[l,5-a]pyrazin-3- yl)pyrrolidine- 1 -carboxylate oxalate fluorochem.co.uk | (S)-benzyl 2-(8-amino-l-bromoimidazo[l,5-a]pyrazin-3- yl)pyrrolidine- 1 -carboxylate | Oxalic Acid |
| 3-(4-Fluorophenyl)pyrrolidine oxalate | 3-(4-Fluorophenyl)pyrrolidine | Oxalic Acid |
Synthesis of Pyrrolidine-2,5-diones with Chlorophenyl/Chlorobenzyl Substitution Patterns
Pyrrolidine-2,5-diones, also known as succinimides, are a class of compounds with significant biological activity. dergipark.org.tr The synthesis of these derivatives bearing chlorophenyl or chlorobenzyl substituents can be achieved through several methods, most commonly involving the cyclocondensation of a substituted succinic acid or its anhydride (B1165640) with an appropriate amine. dergipark.org.trjocpr.com
One general approach involves the reaction of a succinic anhydride with a substituted aniline (B41778) in a suitable solvent like benzene (B151609), often in the presence of acetyl chloride. jocpr.com For instance, 1-(3-chlorophenyl)pyrrolidine-2,5-dione (B188833) can be prepared by refluxing succinyl chloride with m-chloroaniline in benzene. jocpr.com Another strategy is the condensation of a substituted succinic acid with an amine at elevated temperatures. dergipark.org.tr For example, 3-substituted pyrrolidine-2,5-diones can be synthesized by the condensation of dicarboxylic acids with appropriately substituted amines at 180°C. dergipark.org.tr
Furthermore, N-Mannich bases of 3-(chlorophenyl)-pyrrolidine-2,5-diones have been synthesized through the aminoalkylation of the parent 3-substituted pyrrolidine-2,5-dione. tandfonline.com Reductive isomerization of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione using iron in acetic acid represents another route to substituted pyrrolo-quinolines, which are related structures. nih.gov
Table 2: Examples of Synthesized Pyrrolidine-2,5-diones with Chlorophenyl Substitution
| Compound Name | Synthetic Method | Key Reagents | Reference |
| 1-(3-Chlorophenyl)-pyrrolidine-2,5-dione | Condensation | Succinyl chloride, m-chloroaniline | jocpr.com |
| N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | Aminoalkylation | 3-Benzhydryl-pyrrolidine-2,5-dione, 4-(3-chlorophenyl)-piperazine, formaldehyde (B43269) | nih.govresearchgate.net |
| N-[{4-(4-Chlorophenyl)-piperazin-1-yl}-methyl]-3-isopropyl-pyrrolidine-2,5-dione | Aminoalkylation | 3-Isopropyl-pyrrolidine-2,5-dione, 4-(4-chlorophenyl)-piperazine, formaldehyde | nih.gov |
| 3,4-Dihydroxypyrrolidine-2,5-dione derivatives | Not specified | Not specified | mdpi.com |
Synthesis of Pyrrolidine-Benzimidazole Hybrid Structures
The synthesis of hybrid molecules incorporating both a pyrrolidine ring and a benzimidazole (B57391) nucleus has been an area of active research, largely driven by the diverse biological activities of these scaffolds. rsc.orgmdpi.comnih.gov The synthetic strategies for these hybrids are often multi-step processes involving the construction of one heterocycle followed by its coupling to the other.
One common approach begins with the synthesis of a substituted benzimidazole, which is then functionalized with a pyrrolidine-containing side chain. For example, benzimidazole-chalcone derivatives can be prepared, and the benzimidazole nitrogen can be alkylated with reagents like 1-(2-chloroethyl)pyrrolidine (B1346828) in the presence of a base such as potassium carbonate in acetonitrile. researchgate.net
Another strategy involves the use of 1,3-dipolar cycloaddition reactions. For instance, benzimidazole carboxamides bearing a pyrrolidine nucleus at the 2-position have been synthesized by reacting N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with methyl acrylate (B77674) in the presence of trifluoroacetic acid, followed by functionalization of the pyrrolidine nitrogen. dergipark.org.tr
The synthesis of more complex hybrids has also been reported. For example, pyrazole-containing benzimidazoles have been synthesized, where a benzyl substituent on the imidazole (B134444) nitrogen was found to be important for activity. mdpi.com
Table 3: Synthetic Approaches to Pyrrolidine-Benzimidazole Hybrids
| Hybrid Structure Type | General Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Benzimidazole-Chalcone-Pyrrolidine Hybrids | N-alkylation of benzimidazole-chalcone | 1-(2-Chloroethyl)pyrrolidine, K2CO3 | researchgate.net |
| 2-Pyrrolidinyl-Benzimidazole Carboxamides | 1,3-Dipolar cycloaddition and subsequent functionalization | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, methyl acrylate | dergipark.org.tr |
| N-Substituted Pyrazole-Containing Benzimidazoles | Multi-step synthesis | Benzyl halides | mdpi.com |
Construction of Tetrazole Derivatives Bearing a Pyrrolidine Scaffold
Tetrazole derivatives incorporating a pyrrolidine moiety are of interest due to their potential biological activities. rsc.orgthieme-connect.com The synthesis of these compounds is typically achieved through the N-alkylation of a substituted pyrrolidine with a tetrazole-containing alkyl halide.
A general and effective method involves the N-alkylation of various 2-arylpyrrolidines with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles. rsc.orgthieme-connect.com These reactions are usually carried out over an extended period, for instance, 48 hours, and provide the desired products in satisfactory yields, generally ranging from 53% to 70%. rsc.orgthieme-connect.com The nature of the substituents on either the tetrazole or the pyrrolidine ring does not significantly hinder the reaction. rsc.orgthieme-connect.com
An example of a synthesized compound is 5-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole. rsc.org This highlights the possibility of having a chlorophenyl group on both the tetrazole and the pyrrolidine rings. Another related compound, 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole, has also been synthesized, demonstrating the flexibility of this synthetic approach. rsc.org
Table 4: Examples of Tetrazole-Pyrrolidine Derivatives
| Compound Name | Starting Pyrrolidine | Starting Tetrazole | Yield Range | Reference |
| 5-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole | 2-(4-Chlorophenyl)pyrrolidine | 1-(3-Chloropropyl)-5-(4-chlorophenyl)-2H-tetrazole | 53-70% | rsc.org |
| 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole | 2-(4-Fluorophenyl)pyrrolidine | 1-(3-Chloropropyl)-5-(4-chlorophenyl)-2H-tetrazole | 53-70% | rsc.org |
| 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole | 2-(3-Methylphenyl)pyrrolidine | 1-(3-Chloropropyl)-5-phenyl-2H-tetrazole | 53-70% | rsc.org |
Regio- and Stereoselective Synthesis of Spiro-Heterocycles Incorporating Pyrrolidine and Chlorobenzyl Moieties
The synthesis of complex spiro-heterocycles containing a pyrrolidine ring is a significant area of organic synthesis, with a strong emphasis on controlling regioselectivity and stereoselectivity. rsc.orgsemanticscholar.orgresearchgate.netmdpi.comnih.gov A powerful and widely used method for constructing these intricate structures is the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles. researchgate.netmdpi.comnih.gov
In a typical procedure, an azomethine ylide is generated in situ, for example, from the reaction of isatin (B1672199) with an amino acid such as sarcosine (B1681465) or proline. mdpi.comua.es This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile, which often contains an exocyclic double bond. mdpi.comua.es The choice of reactants and reaction conditions dictates the regio- and stereochemical outcome of the reaction.
For instance, novel spiro-pyrrolidine and spiro-pyrrolizine derivatives have been synthesized with high regioselectivity through the intermolecular 1,3-dipolar cycloaddition of azomethine ylides with substituted benzylidene acetophenones (chalcones). nih.gov The structures of these complex molecules are typically confirmed by spectroscopic techniques and, in some cases, single-crystal X-ray analysis. nih.gov
While direct examples of spiro-heterocycles with a this compound moiety were not explicitly detailed in the provided search results, the synthesis of related structures with chlorophenyl groups is well-documented. For example, 1-Methyl-4-(2-chlorophenyl)pyrrolo-(spiro[2.3″]oxindole)-spiro[3.3′]-5′-(2-chlorophenylmethylidene)piperidin-4′-one has been synthesized via a [3+2] cycloaddition reaction. mdpi.com Similarly, spirooxindole pyrrolidine derivatives grafted onto thiochromene scaffolds have been prepared, where the chalcone-based dipolarophile can contain a chlorophenyl group.
Table 5: Examples of Regio- and Stereoselective Synthesis of Spiro-Pyrrolidines
| Spiro-Heterocycle Class | Synthetic Method | Key Reactants | Stereochemical Outcome | Reference |
| Spiro[indoline-3,2′-pyrrolidines] | 1,3-Dipolar cycloaddition | Isatin, sarcosine, (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | High regio- and diastereoselectivity | researchgate.net |
| Spiro-pyrrolidines/pyrrolizines | 1,3-Dipolar cycloaddition | Isatin, sarcosine/proline, 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Good yields, racemic mixtures | mdpi.comua.es |
| Spirooxindole/pyrrolidine/thiochromene scaffolds | Three-component 1,3-dipolar cycloaddition | Substituted isatins, L-proline, chalcone-based thiochromenes | Regio- and stereo-selective | mdpi.com |
| Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | Multicomponent 1,3-dipolar cycloaddition | Allylamine, N-methylmaleimide, cinnamaldehyde | High diastereoselectivity |
Advanced Spectroscopic and Structural Elucidation Techniques in Pyrrolidine Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(4-Chlorobenzyl)pyrrolidine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR (Proton NMR) spectroscopy of pyrrolidine (B122466) derivatives reveals characteristic signals for the protons in the pyrrolidine ring and the 4-chlorobenzyl substituent. For instance, in a related compound, 1-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid, the protons of the 4-chlorobenzyl group appear as a multiplet in the aromatic region (δ 7.36-7.32 ppm), while the methylene (B1212753) protons of the benzyl (B1604629) group appear as distinct doublets around 4.19-4.16 ppm and 3.98-3.95 ppm. rsc.org The protons on the pyrrolidine ring itself typically resonate in the upfield region, with multiplets observed for the various methylene and methine protons. rsc.org
¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. In 1-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid, the carbonyl carbon of the carboxylic acid is observed downfield (δ 172.3 ppm). rsc.org The aromatic carbons of the 4-chlorophenyl group show signals in the range of δ 129.3 to 135.1 ppm, with the carbon bearing the chlorine atom appearing at a distinct chemical shift. rsc.org The carbons of the pyrrolidine ring are found at higher field strengths, with the C2 carbon appearing around δ 67.2 ppm and the other ring carbons resonating at approximately 58.1, 53.8, 29.5, and 23.8 ppm. rsc.org
The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern and stereochemistry of the pyrrolidine ring, allowing for a comprehensive assignment of the molecule's structure.
Table 1: Representative NMR Data for a this compound Analog
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |
| ¹H | 7.36-7.32 | m | Aromatic protons |
| ¹H | 4.19-4.16 | d, J = 12.8 Hz | Benzyl CH₂ |
| ¹H | 3.98-3.95 | d, J = 12.8 Hz | Benzyl CH₂ |
| ¹H | 3.68-3.64 | m | Pyrrolidine CH |
| ¹H | 3.48-3.43 | m | Pyrrolidine CH₂ |
| ¹H | 2.76-2.69 | m | Pyrrolidine CH₂ |
| ¹H | 2.32-2.21 | m | Pyrrolidine CH₂ |
| ¹H | 2.19-1.90 | m | Pyrrolidine CH₂ |
| ¹³C | 172.3 | - | C=O |
| ¹³C | 135.1 | - | Aromatic C-Cl |
| ¹³C | 131.2, 131.1 | - | Aromatic CH |
| ¹³C | 129.3 | - | Aromatic C |
| ¹³C | 67.2 | - | Pyrrolidine C2 |
| ¹³C | 58.1 | - | Benzyl CH₂ |
| ¹³C | 53.8 | - | Pyrrolidine C5 |
| ¹³C | 29.5 | - | Pyrrolidine C3 |
| ¹³C | 23.8 | - | Pyrrolidine C4 |
| Data for 1-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid. rsc.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₄ClN, which corresponds to a specific molecular weight. fluorochem.co.ukbldpharm.combldpharm.com
In a mass spectrum, the molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the molecular weight is approximately 195.67 g/mol .
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. rsc.orgrsc.org This is crucial for confirming the molecular formula and distinguishing between compounds with similar nominal masses.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The bonds in the molecular ion break in predictable ways, generating fragment ions that are characteristic of the original structure. For instance, a common fragmentation pathway for benzyl-substituted pyrrolidines involves the cleavage of the bond between the benzyl group and the pyrrolidine ring. This would result in a prominent peak corresponding to the 4-chlorobenzyl cation and another peak corresponding to the pyrrolidine ring fragment. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is also a key diagnostic feature in the mass spectrum of chlorine-containing compounds. scispace.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different types of bonds and functional groups.
Key characteristic IR absorptions for a compound like this compound would include:
N-H Stretch: For a secondary amine like pyrrolidine, a moderate absorption band is typically observed in the region of 3300-3500 cm⁻¹.
C-H Stretch (Aromatic): The C-H stretching vibrations of the 4-chlorophenyl group are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz
C-H Stretch (Aliphatic): The C-H stretching vibrations of the pyrrolidine ring and the benzyl methylene group will show strong absorptions in the region of 2850-3000 cm⁻¹. libretexts.org
C=C Stretch (Aromatic): The carbon-carbon stretching vibrations within the aromatic ring typically give rise to one or more bands in the 1400-1600 cm⁻¹ region. vscht.cz
C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring usually appears in the 1020-1250 cm⁻¹ range.
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org
The presence and precise positions of these absorption bands in the IR spectrum provide confirmatory evidence for the presence of the pyrrolidine ring, the 4-chlorobenzyl group, and the secondary amine functionality. ontosight.ai
Table 2: Expected Infrared Absorption Ranges for this compound
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic | 2850 - 3000 |
| C=C Stretch | Aromatic | 1400 - 1600 |
| C-N Stretch | Amine | 1020 - 1250 |
| C-Cl Stretch | Aryl Halide | 600 - 800 |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Characterization
X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its stereochemistry.
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
In the context of pyrrolidine chemistry, X-ray crystallography has been used to elucidate the crystal structures of numerous derivatives. researchgate.netiucr.orgiucr.orgnih.gov For instance, studies on related spiro-pyrrolidine compounds have revealed the envelope conformation of the pyrrolidine ring and the dihedral angles between different ring systems within the molecule. researchgate.netiucr.org The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net
For this compound, an X-ray crystal structure would unambiguously determine the relative and absolute configuration of the substituent at the C3 position of the pyrrolidine ring, confirming whether it is the (R) or (S) enantiomer. This information is crucial for understanding its biological activity and interaction with chiral environments.
Optical Rotation Measurements for Chiral Purity Assessment
Optical rotation is a physical property of chiral compounds that can be used to assess their enantiomeric purity. A chiral molecule, such as one of the enantiomers of this compound, will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer.
The measurement is performed using a polarimeter, and the observed rotation is reported as the specific rotation [α], which is a standardized value. The specific rotation is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the concentration of the sample, and the solvent.
For a pure enantiomer of a compound, a specific rotation value will be observed. For example, the (R)-enantiomer of a related compound, (R)-3-((4-chlorophenyl)thio)pyrrolidine hydrochloride, exhibits a specific rotation of [α]²⁵D = -2.7° (c = 0.37, CHCl₃). vulcanchem.com The (S)-enantiomer would be expected to have an equal but opposite specific rotation. A racemic mixture (a 50:50 mixture of both enantiomers) will have a net optical rotation of zero.
Therefore, by measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, one can determine the enantiomeric excess (ee) and thus the chiral purity of the sample. rsc.orgresearchgate.net This is a critical quality control parameter, particularly in the development of pharmaceutical compounds where only one enantiomer may be biologically active.
Chemical Reactivity and Transformation of Pyrrolidine Scaffolds
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, making it the primary site for a variety of chemical transformations. Its secondary amine character allows for the introduction of a wide range of substituents.
The lone pair of electrons on the pyrrolidine nitrogen readily participates in nucleophilic substitution reactions with alkyl halides or other alkylating agents. This process, known as N-alkylation, is a fundamental method for elaborating the pyrrolidine scaffold. The reaction typically proceeds by treating the pyrrolidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. When the hydrogen on the nitrogen is replaced by an alkyl group, the relocations are lost. fabad.org.tr
The nitrogen atom can also engage in Mannich reactions, a three-component condensation involving formaldehyde (B43269) (or another aldehyde) and a compound with an active hydrogen. academicjournals.orgoarjbp.com As a secondary amine, 3-(4-Chlorobenzyl)pyrrolidine can react with an aldehyde and a carbon acid to form a Mannich base. oarjbp.com This reaction is a powerful tool for carbon-carbon bond formation, effectively linking the pyrrolidine structure to another molecule via an aminomethyl bridge. academicjournals.org Mannich bases are valuable intermediates in the synthesis of various biologically active compounds. nih.gov
Table 1: Representative N-Alkylation and N-Mannich Base Reactions
| Reaction Type | Reagents | Product Type | Purpose |
|---|---|---|---|
| N-Alkylation | R-X (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, Et₃N) | Tertiary Amine | Introduction of alkyl substituents to modify steric and electronic properties. |
| N-Mannich Base Formation | CH₂O, R'-H (Active Hydrogen Compound) | β-Amino Carbonyl Compound | C-C and C-N bond formation for creating complex molecular architectures. academicjournals.org |
The nucleophilic nitrogen of this compound can react with carboxylic acids and their derivatives to form amide bonds. This is one of the most common reactions in organic and medicinal chemistry. researchgate.net Direct reaction with a carboxylic acid is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. luxembourg-bio.comfishersci.co.uk
Common methods for amide bond formation include reacting the pyrrolidine with acyl chlorides or acid anhydrides in the presence of a base. fishersci.co.uk Alternatively, a wide variety of coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine under mild conditions. luxembourg-bio.com These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts, convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the pyrrolidine nitrogen. fishersci.co.ukacs.org The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide, for instance, can be achieved by reacting pyrrolidine-2-carbonyl chloride with substituted anilines. rroij.com
Table 2: Common Methods for Amide Formation
| Method | Activating Agent / Reagent | Key Intermediate | Byproduct |
|---|---|---|---|
| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) on a carboxylic acid | Acyl Chloride | HCl |
| Acid Anhydride (B1165640) Method | An existing acid anhydride | Acid Anhydride | Carboxylic Acid |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea | Dicyclohexylurea (DCU) or a soluble urea (B33335) derivative |
| Phosphonium Salt Coupling | HATU, PyBOP | OAt/OBt Active Ester | Triarylphosphine oxide |
Reactivity of the Chlorobenzyl Moiety
The chlorobenzyl portion of the molecule features a benzene (B151609) ring substituted with a chlorine atom and a benzyl-pyrrolidine group. The reactivity of this aromatic ring is governed by the electronic effects of these substituents.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmsu.edu The rate and regioselectivity (i.e., the position of substitution) are determined by the substituents already present on the ring. libretexts.org
In this compound, the ring has two substituents:
Chloro Group (-Cl): This is an ortho, para-directing but deactivating group. The halogen is electron-withdrawing via induction (deactivating the ring) but donates electron density through resonance (directing incoming electrophiles to the ortho and para positions). ucalgary.ca
Benzyl-pyrrolidine Group (-CH₂-Pyrrolidine): This is an alkyl-type group, which is ortho, para-directing and weakly activating due to hyperconjugation and weak inductive effects. ucalgary.ca
Table 3: Theoretical Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 3-(4-Chloro-3-nitrobenzyl)pyrrolidine |
| Halogenation | Br⁺, Cl⁺ | 3-(3-Bromo-4-chlorobenzyl)pyrrolidine |
| Friedel-Crafts Acylation | R-C=O⁺ | 3-(4-Chloro-3-acylbenzyl)pyrrolidine |
Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a strong nucleophile. youtube.com This reaction is fundamentally different from SN1 and SN2 reactions, which occur at sp³-hybridized carbon centers. quora.com For SNAr to occur, two main conditions must typically be met:
The presence of a good leaving group (like a halogen).
The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.com
The chlorobenzyl moiety in this compound has a chlorine atom, which can act as a leaving group. However, the other substituent, the benzyl-pyrrolidine group, is electron-donating. This lack of a strong electron-withdrawing group significantly deactivates the ring towards nucleophilic attack. Therefore, under standard laboratory conditions, the chlorine atom is not expected to be readily displaced by nucleophiles via the SNAr mechanism. Extremely harsh conditions (high temperature and pressure) or the use of transition-metal catalysts (e.g., in Buchwald-Hartwig or Ullmann type reactions) would likely be required to achieve substitution at this position.
Ring Transformations and Functional Group Interconversions of Pyrrolidine Derivatives
The pyrrolidine ring is a stable, unstrained five-membered heterocycle. Ring transformations, such as ring-opening or expansion, are not common and typically require specific activation or harsh reaction conditions. researchgate.net For instance, certain N-activated pyrrolidines can undergo reductive cleavage of the C-N bond under photoredox catalysis. researchgate.net
More common are functional group interconversions on the pyrrolidine ring or its substituents. These transformations allow for the fine-tuning of the molecule's properties. ub.edufiveable.me
Examples of Potential Functional Group Interconversions:
Modification of the Aryl Chloride: While direct SNAr is difficult, the chloro group can be transformed using transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling could replace the chlorine with an alkyl or aryl group, Sonogashira coupling could introduce an alkyne, and Buchwald-Hartwig amination could replace it with an amine.
Oxidation of the Pyrrolidine Ring: The C-N bond adjacent to the nitrogen can be oxidized to form a lactam (an cyclic amide), which can serve as a precursor for further chemical modifications.
Dehydrogenation: The pyrrolidine ring could potentially be dehydrogenated to form the corresponding pyrroline (B1223166) or even a pyrrole (B145914) derivative, though this would require specific catalytic conditions.
These transformations highlight the synthetic versatility of the this compound scaffold, allowing for the generation of a diverse library of related compounds for further investigation.
Cycloaddition Reactions (e.g., [3+2] Cycloaddition)
One of the most powerful methods for constructing functionalized pyrrolidine rings is through 1,3-dipolar cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. acs.orgacs.org This approach allows for the stereoselective synthesis of highly substituted pyrrolidines. acs.orgnih.gov
The general mechanism involves the in-situ generation of an azomethine ylide from a suitable precursor, such as the decarboxylation of an α-amino acid or the ring-opening of an aziridine. nih.gov This 1,3-dipole then reacts with a dipolarophile (an alkene or alkyne) to form the five-membered pyrrolidine ring. The reaction can be highly regioselective and diastereoselective, controlled by the nature of the reactants and reaction conditions. mdpi.comrsc.org
In the context of a pre-existing pyrrolidine scaffold like that in this compound, cycloaddition reactions can be envisioned to further functionalize the molecule. For instance, if the pyrrolidine nitrogen is part of a system that can form an azomethine ylide, it could participate in intermolecular or intramolecular cycloadditions.
A common strategy involves the condensation of a secondary amine, like the nitrogen in the pyrrolidine ring, with an aldehyde or ketone to form an iminium ion, which can then be deprotonated to generate the azomethine ylide. The substituent at the 3-position, in this case, the 4-chlorobenzyl group, would be expected to exert a steric influence on the approach of the dipolarophile, potentially directing the stereochemical outcome of the cycloaddition.
Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Ref |
| Isatin (B1672199) and Sarcosine (B1681465) | N-Aryl maleimides | Reflux in methanol | Spirooxindole-pyrrolidines | acs.org |
| Glycine derivatives | Alkenes/Alkynes | Heat, decarboxylation | Functionalized pyrrolidines | nih.gov |
| N-substituted imino esters | Chiral N-tert-butanesulfinylazadienes | Ag2CO3 | Densely substituted pyrrolidines | acs.org |
The electronic nature of the 4-chlorobenzyl group, with the electron-withdrawing chlorine atom on the phenyl ring, is unlikely to have a strong direct electronic effect on the pyrrolidine ring itself due to the insulating methylene (B1212753) linker. However, its steric bulk is a significant factor that would influence the facial selectivity of the cycloaddition.
Oxidation Reactions Applied to Pyrrolidine Systems
The pyrrolidine ring is susceptible to oxidation at both the nitrogen atom and the carbon atoms, particularly those alpha to the nitrogen. The oxidation of 3-substituted pyrrolidines can lead to a variety of products, including pyrrolidinones (lactams) and pyrrolines.
Metabolic studies on a closely related compound, 3-(p-chlorophenyl)pyrrolidine, have shown that it undergoes α-oxidation to form lactam metabolites. nih.gov This biological transformation highlights the susceptibility of the positions alpha to the nitrogen to oxidative processes. In a laboratory setting, various oxidizing agents can be employed to achieve similar transformations.
For instance, reagents like potassium permanganate (B83412) (KMnO4) have been used for the regioselective oxidation of substituted pyrrolidines to pyrrolines. tandfonline.com The oxidation typically occurs at the C-H bond adjacent to the nitrogen atom. The presence of the 3-(4-chlorobenzyl) group would likely direct oxidation to the C5 position, which is less sterically hindered than the C2 position.
Furthermore, electrochemical methods have been developed for the selective aminoxyl-mediated Shono-type oxidation of pyrrolidines to pyrrolidinones. acs.org These methods often exhibit high selectivity and functional group compatibility. Hypervalent iodine reagents have also been utilized for the α-oxidation of N-protected pyrrolidines. nih.gov
The formation of an N-oxide is another possible outcome of the oxidation of the pyrrolidine nitrogen. researchgate.net The resulting N-oxide can then undergo further reactions, such as rearrangements or eliminations.
Table 2: Products of Pyrrolidine Oxidation
| Starting Material | Oxidizing Agent/Conditions | Major Product(s) | Ref |
| N-methyl-3-nitro-4-phenyl-pyrrolidines | KMnO4, NaHCO3 | N-methyl-3-nitro-4-phenyl-2-pyrrolines | tandfonline.com |
| N-protected pyrrolidines | Electrochemical, aminoxyl-mediated | Pyrrolidinones | acs.org |
| 3-(p-chlorophenyl)pyrrolidine | Rat liver/brain homogenates | 4-(p-chlorophenyl)pyrrolidin-2-one, 3-(p-chlorophenyl)pyrrolidin-2-one | nih.gov |
Decarboxylation Processes in Pyrrolidine Acid Derivatives
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. nih.gov In the context of pyrrolidine acid derivatives, such as a hypothetical this compound-x-carboxylic acid, decarboxylation would lead to the loss of the carboxylic acid functionality.
The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO2. For pyrrolidine carboxylic acids, the position of the carboxyl group is crucial. Decarboxylation of pyrrolidine-2-carboxylic acid (proline) and its derivatives is a key step in various biochemical pathways and synthetic transformations, often proceeding through the formation of an iminium ion intermediate.
For a pyrrolidine-3-carboxylic acid derivative, decarboxylation is generally less facile than for a 2-carboxylic acid derivative unless a stabilizing group is present at the 3-position. The 4-chlorobenzyl group at the 3-position is not an electron-withdrawing group in a way that would effectively stabilize a carbanion at that position. Therefore, harsh conditions, such as high temperatures, would likely be required for the decarboxylation of this compound-3-carboxylic acid.
However, if the carboxyl group were at the 2- or 5-position of the this compound ring, decarboxylation could be a viable transformation. The process can be influenced by acid or base catalysis. researchgate.net For example, the decarboxylation of some 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene. nih.gov
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The 4-chlorobenzyl group at the 3-position of the pyrrolidine ring significantly influences the molecule's reactivity and selectivity in chemical transformations through a combination of steric and electronic effects.
Steric Effects: The benzyl (B1604629) group is sterically demanding. This bulk will hinder the approach of reagents to the same face of the pyrrolidine ring. In reactions such as alkylation or acylation of the nitrogen, the substituent at C3 can influence the conformation of the ring and the accessibility of the nitrogen lone pair. In reactions involving the carbon framework, such as the cycloadditions discussed earlier, the 4-chlorobenzyl group will likely direct incoming reactants to the opposite face of the ring, leading to a high degree of diastereoselectivity.
Electronic Effects: The 4-chlorophenyl moiety possesses an electron-withdrawing chlorine atom, which imparts a slight inductive effect. However, this effect is transmitted through a methylene spacer and the saturated pyrrolidine ring, so its direct electronic influence on the reactivity of the pyrrolidine nitrogen is expected to be minimal. The basicity of the pyrrolidine nitrogen is primarily governed by its secondary amine character. nih.gov Substituents directly on the nitrogen or at the C2 position have a more pronounced effect on basicity. nih.gov
The interplay of these substituent effects is critical in determining the outcome of chemical reactions. For instance, in nucleophilic aromatic substitution reactions involving a thiophene (B33073) ring, the nature of the substituents has been shown to have a linear correlation with the Gibbs free energy barrier of the reaction. researchgate.net While this is a different system, it highlights the importance of substituent effects in determining reactivity. Similarly, in SNAr reactions of nitrobenzenes, ring-activating groups increase the rate of nucleophilic attack, while ortho-substituents can introduce rate-retarding steric effects. unilag.edu.ng
Computational Chemistry and Theoretical Modeling of 3 4 Chlorobenzyl Pyrrolidine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties and reaction energetics, making it an essential tool for studying systems like 3-(4-Chlorobenzyl)pyrrolidine.
DFT calculations are frequently employed to unravel the complex mechanisms of organic reactions, including the various synthetic routes to the pyrrolidine (B122466) scaffold. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This allows for a detailed understanding of reaction kinetics and thermodynamics, guiding the optimization of experimental conditions.
Several synthetic strategies for forming the pyrrolidine ring have been investigated using DFT, including:
[3+2] Cycloaddition Reactions: This is a common method for synthesizing five-membered rings like pyrrolidine. DFT can model the concerted or stepwise nature of the cycloaddition, explain the regio- and stereoselectivity, and identify the key orbital interactions that govern the reaction.
Intramolecular C-H Amination: DFT studies on copper-catalyzed C-H amination have elucidated the catalytic cycle, involving different oxidation states of the metal center. acs.orgnih.gov These calculations help in understanding the role of the ligand and the nature of the halide in the starting material on the reaction outcome. acs.orgnih.gov For instance, studies have shown that N-fluoro substrates are often preferred over N-chloro ones due to more favorable reaction pathways. acs.orgnih.gov
Ring Contraction of Pyridines: A photo-promoted ring contraction of pyridines using silylborane has been shown to produce pyrrolidine derivatives. nih.gov DFT calculations can clarify the mechanism, which may proceed through intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov
Rearrangement-Cyclization Reactions: The synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) involves a complex sequence of Michael addition, Nef-type rearrangement, and cyclization. nih.govrsc.org DFT modeling of this process has shown that while the final cyclization step has a very low energy barrier (around 11.9 kJ/mol), a preceding tautomerization step can have a much higher activation energy, making it a critical phase of the reaction. nih.govrsc.org
For a molecule like this compound, DFT could be used to model its synthesis via the reductive amination of a suitable ketone precursor or through the alkylation of pyrrolidine. The calculations would help predict the most favorable reaction conditions and potential side products.
Table 1: Representative Activation Energies in Pyrrolidine Synthesis Pathways Calculated by DFT This table presents illustrative data based on published DFT studies of various pyrrolidine synthesis reactions to demonstrate the type of information generated.
| Reaction Type | Key Step | Calculated Activation Energy (kcal/mol) | Reference Reaction |
|---|---|---|---|
| Ring Contraction | N2 Release (Rate-Determining Step) | 17.7 | Contraction of a substituted pyrrolidine to a cyclobutane. nih.govacs.org |
| Nef-Type Rearrangement-Cyclization | Cyclization to Pyrrolidine Ring | 2.8 (11.9 kJ/mol) | Synthesis of pyrrolidinedione from coumarin. rsc.org |
| Nef-Type Rearrangement-Cyclization | Tautomerization (Pre-cyclization) | 42.6 (178.4 kJ/mol) | Synthesis of pyrrolidinedione from coumarin. rsc.org |
| Intramolecular C-H Amination | C-H Activation/N-Halogen Bond Cleavage | ~20-25 | Copper-catalyzed amination of N-halo amides. acs.org |
DFT is also a powerful tool for calculating the electronic properties of a molecule, which are crucial for understanding its reactivity and potential interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-rich aromatic ring and the nitrogen lone pair would significantly influence the character and energy of the HOMO, while the antibonding orbitals of the aromatic system would contribute to the LUMO.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of negative, positive, and neutral electrostatic potential. Red areas typically signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), susceptible to nucleophilic attack. In this compound, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair and around the electronegative chlorine atom. The hydrogen atoms of the pyrrolidine ring and the aromatic ring would exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules, including biological targets.
Table 2: Illustrative Electronic Properties of a Pyrrolidine Derivative Calculated via DFT This table provides hypothetical but realistic values for a molecule like this compound to illustrate the output of DFT calculations.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons for donation (e.g., nitrogen lone pair). |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Suggests good kinetic stability and moderate reactivity. |
| Dipole Moment | 2.1 Debye | Indicates a moderate overall polarity of the molecule. |
| MEP Minimum (Nitrogen Lone Pair) | -45 kcal/mol | Highlights the primary site for electrophilic attack or hydrogen bond donation. |
| MEP Maximum (Aromatic C-H) | +25 kcal/mol | Represents potential sites for interaction with nucleophiles or electron-rich systems. |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). osu.edu It is a fundamental tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
For this compound, docking studies could be used to explore its potential as an inhibitor for various enzymes or a ligand for different receptors. The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the strength of the interaction.
Key interactions that would be analyzed for this compound include:
Hydrogen Bonding: The secondary amine of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar residues in a protein's active site.
Hydrophobic Interactions: The 4-chlorobenzyl group provides a large, hydrophobic surface that can interact favorably with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.
Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Halogen Bonding: The chlorine atom on the benzyl (B1604629) group can participate in halogen bonding, a non-covalent interaction where the electrophilic region (σ-hole) on the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring.
Cation-Pi Interactions: If the pyrrolidine nitrogen is protonated, it can form strong cation-pi interactions with aromatic side chains in the receptor.
Studies on similar pyrrolidine analogs have shown their potential as inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV) and acetylcholinesterase, where hydrophobic and aromatic characteristics are crucial for activity. nih.gov Docking simulations can reveal how the specific substitution pattern of this compound fits into a given active site and helps rationalize structure-activity relationships (SAR). nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table illustrates the type of data generated from a molecular docking simulation, including the binding energy and key interacting residues.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Hydrogen Bonds | Pyrrolidine N-H with Asp145 backbone C=O (2.9 Å) |
| Hydrophobic Interactions | Chlorobenzyl group with Leu23, Val31, Ala50, Ile143 |
| Pi-Pi Stacking | Chlorophenyl ring with Phe80 |
| Halogen Bond | Chlorine atom with Gly144 backbone C=O (3.1 Å) |
Prediction of Activity Spectra for Substances (PASS) and Other Computational Predictive Models
Before engaging in costly and time-consuming synthesis and biological testing, computational models can be used to predict the likely biological activities of a novel compound. The Prediction of Activity Spectra for Substances (PASS) is a well-established online tool that makes such predictions based on the 2D structure of a molecule. nih.govnih.gov
The PASS algorithm analyzes the structure of a query compound and compares it to a large training set of over 250,000 known biologically active substances. biorxiv.org It then generates a list of potential biological activities, each with a probability of being active (Pa) and inactive (Pi). nih.govscispace.com
If Pa > 0.7 , the compound is very likely to exhibit that activity, and it is probably an analogue of a known substance. scispace.com
If 0.5 < Pa < 0.7 , the compound is likely to have that activity, but it may be structurally different from known agents. scispace.com
If Pa < 0.5 , the chance of finding the activity is low, but if confirmed, the compound could represent a novel chemical entity. scispace.com
For this compound, a PASS prediction could suggest a wide range of potential activities, from pharmacological effects (e.g., anti-inflammatory, anticonvulsant) to mechanisms of action (e.g., enzyme inhibition, receptor antagonism) and potential toxicity. way2drug.com This information is invaluable for prioritizing which biological assays to perform. Other computational models, such as quantitative structure-activity relationship (QSAR) models, can also be developed for specific series of pyrrolidine derivatives to predict the potency of new analogues based on their physicochemical properties. elsevierpure.com
Table 4: Illustrative PASS Prediction Results for this compound This table presents a hypothetical but representative output from the PASS online tool, showing potential biological activities and their associated probabilities.
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |
|---|---|---|---|
| MAO-B Inhibitor | 0.785 | 0.012 | High probability of activity, likely similar to known inhibitors. |
| Anticonvulsant | 0.650 | 0.045 | Likely to be active, potentially with a favorable profile. |
| Dopamine Uptake Inhibitor | 0.595 | 0.088 | Reasonable chance of activity. |
| Antiparkinsonian | 0.510 | 0.120 | Possible activity, warrants further investigation. |
| Hepatotoxic | 0.450 | 0.150 | Low probability, but potential toxicity should be considered. |
Conformational Analysis and Molecular Dynamics Simulations (as applied to pyrrolidine derivatives)
The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the spatial arrangements of atoms in a molecule and how they change over time.
The five-membered pyrrolidine ring is not planar and exists in a state of "pseudorotation," adopting various puckered conformations. nih.gov The two most common conformations are the "endo" and "exo" envelope forms, where one atom is out of the plane of the other four. acs.org The presence and orientation of substituents on the ring significantly influence the preferred pucker. acs.orgnih.gov For this compound, the bulky benzyl group at the C3 position will sterically favor certain ring conformations over others, which in turn dictates the spatial orientation of the nitrogen lone pair and the N-H bond, affecting its binding properties. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture. nih.gov By solving Newton's equations of motion for the atoms in the system, MD can simulate the behavior of the molecule over time, often in a simulated physiological environment (e.g., in water). mdpi.com For this compound, an MD simulation could be used to:
Study the stability of the ligand-protein complex obtained from molecular docking.
Observe conformational changes in both the ligand and the protein upon binding.
Analyze the dynamics of water molecules in the binding site and their role in mediating interactions.
Calculate binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone.
MD simulations on pyrrolidine derivatives have been used to understand the flexibility of protein targets and to refine binding mode hypotheses, leading to better inhibitor design. nih.govresearchgate.net
Non-Covalent Interaction (NCI) Analysis in Pyrrolidine Structures
While molecular docking identifies potential interactions, Non-Covalent Interaction (NCI) analysis provides a detailed visualization of the regions where these interactions occur. The NCI method is based on the electron density and its derivatives, and it generates 3D graphical plots that highlight different types of weak interactions.
In these plots, surfaces are colored to distinguish between:
Strong, attractive interactions (e.g., hydrogen bonds): Typically shown as blue or green surfaces.
Weak, attractive interactions (e.g., van der Waals forces): Usually colored in green.
Repulsive interactions (e.g., steric clashes): Shown as red surfaces.
For this compound, NCI analysis could visualize several key features:
The hydrogen bond between the pyrrolidine N-H group and an acceptor.
The broad van der Waals contacts between the chlorobenzyl group and hydrophobic pockets.
Potential weak C-H···π interactions between the pyrrolidine ring and the aromatic substituent.
The nature of the halogen bond involving the chlorine atom, distinguishing it from simple van der Waals contact. nih.govchemrxiv.org
This technique is particularly useful for understanding the forces that stabilize a particular molecular conformation or a ligand-protein complex, providing a more nuanced view than simple distance-based measurements. researchgate.net It can reveal subtle but important interactions that contribute to binding affinity and selectivity.
Application of 3 4 Chlorobenzyl Pyrrolidine and Its Derivatives in Medicinal Chemistry Research
Role as Synthetic Intermediates and Building Blocks in Drug Discovery Programs
3-(4-Chlorobenzyl)pyrrolidine is a valuable compound for researchers engaged in drug discovery and development. Its structure, featuring a pyrrolidine (B122466) ring linked to a 4-chlorobenzyl group, makes it an ideal starting material or intermediate for synthesizing more complex molecules with potential therapeutic value. The pyrrolidine nucleus is a common feature in numerous natural products and FDA-approved drugs, highlighting its significance.
As a building block, this compound offers several advantages:
Structural Versatility: The secondary amine of the pyrrolidine ring provides a reactive site for further functionalization, allowing chemists to introduce a variety of substituents to explore structure-activity relationships (SAR).
Stereochemical Control: The chiral center at the 3-position allows for the synthesis of stereoisomers, which is crucial as the biological activity of a drug can be highly dependent on its spatial orientation.
Physicochemical Properties: The pyrrolidine moiety can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability, which are critical for a compound's pharmacokinetic profile.
The presence of the 4-chlorobenzyl group is also significant. The chlorine atom can participate in various interactions with biological targets, such as halogen bonding, and its position on the phenyl ring can be systematically varied to fine-tune binding affinity and selectivity. Researchers utilize this scaffold to create libraries of diverse compounds for high-throughput screening, accelerating the identification of new drug candidates for a multitude of diseases.
Exploration in Neuropharmacology Research
The chemical architecture of this compound and its derivatives makes them promising candidates for targeting the central nervous system (CNS). The pyrrolidine scaffold is present in many neuroactive compounds, and ongoing research continues to explore its potential in treating neurological disorders.
While direct studies on this compound's effect on GABAergic pathways are not extensively detailed, research into structurally related derivatives, particularly pyrrolidine-2,5-diones, provides significant insights. The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a key target for anticonvulsant drugs. Research into novel hybrid compounds combining the pyrrolidine-2,5-dione core with other pharmacophores has been conducted to modulate this pathway. nih.gov
For instance, studies on certain 3-chlorophenyl-pyrrolidine-2,5-dione derivatives have investigated their affinity for GABAa receptors. mdpi.com The mechanism of action for some of these anticonvulsant agents is believed to involve interactions with neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial for regulating neuronal excitability and neurotransmitter release. mdpi.com The modulation of GABAergic transmission can also be achieved by targeting GABA transporters (GATs). nih.govmdpi.com The development of derivatives that can influence these key neuronal proteins is an active area of research aimed at discovering new treatments for conditions like epilepsy.
The investigation of pyrrolidine derivatives for neuroprotective effects is an emerging area of interest. Neurodegenerative diseases are often characterized by oxidative stress, inflammation, and apoptosis (programmed cell death). The therapeutic potential of compounds that can counteract these processes is significant.
Analog-based insights suggest that pyrrolidine derivatives can be designed to interact with various neurological targets. For example, related compounds have been shown to inhibit certain potassium channels, a mechanism that could be relevant for antiepileptic and neuroprotective applications. While specific studies focusing solely on the neuroprotective properties of this compound are limited, the broader class of pyrrolidine-containing molecules is being explored for its potential to manage neurological disorders, which often involves protecting neurons from damage. researchgate.net
Development of Lead Compounds for Various Therapeutic Areas
The versatility of the this compound scaffold has led to its use in developing lead compounds for a range of therapeutic applications beyond neuropharmacology. By modifying the core structure, researchers aim to create potent and selective agents for various diseases.
A significant body of research has focused on the anticonvulsant properties of derivatives based on the pyrrolidine scaffold, particularly those incorporating a chlorophenyl group. In these studies, the pyrrolidine-2,5-dione core is often used. Scientists have synthesized and evaluated numerous derivatives for their ability to protect against seizures in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.combiointerfaceresearch.com
One study detailed the synthesis of a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com The most active compounds from this series demonstrated potent anticonvulsant effects, with some showing a more beneficial therapeutic profile than the established antiepileptic drug valproic acid in preclinical models. mdpi.com The findings highlight the importance of the chlorophenyl substituent on the pyrrolidine ring for anticonvulsant activity.
Table 1: Anticonvulsant Activity of Selected 3-Chlorophenyl-pyrrolidine-2,5-dione Derivatives in the MES and 6 Hz Seizure Models mdpi.com
| Compound ID | R (Substitution on Phenyl Ring) | MES Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) |
|---|---|---|---|
| 6 | 2-Cl | 68.30 | 28.20 |
| 19 | 3-Cl | 104.99 | 43.11 |
| Valproic Acid (Reference) | N/A | 252.74 | 130.64 |
There is often a mechanistic link between the pathways involved in epilepsy and those involved in chronic pain. Consequently, many anticonvulsant drugs are also effective in managing neuropathic pain. Researchers have leveraged this overlap by investigating the antinociceptive (analgesic) properties of novel anticonvulsant pyrrolidine derivatives. mdpi.com
Studies on hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have assessed their analgesic activity in the hot plate and writhing tests, which are models for different types of pain. nih.gov Similarly, the most promising anticonvulsant compounds from the 3-chlorophenyl-pyrrolidine-2,5-dione series were also evaluated for their potential to alleviate tonic pain in the formalin test. mdpi.com This dual activity makes these derivatives particularly interesting as potential treatments for conditions where seizures and chronic pain coexist. Other research has explored different pyrrolidine derivatives, such as pyrrolidinomorphinanes, which were found to be active in writhing tests, suggesting that their analgesic effects are mediated by the opioid system. researchgate.net
Table 2: Analgesic Activity of Selected Pyrrolo[3,4-d]pyridazinone Derivatives in the Writhing Test nih.gov
| Compound ID | Writhing Test ED₅₀ (mg/kg) |
|---|---|
| 4c | 0.04 |
| 4e | 0.20 |
| 4f | 0.05 |
| Acetylsalicylic Acid (Reference) | 39.15 |
Studies on Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)
Derivatives of the pyrrolidine nucleus have been a focal point in the search for new antimicrobial agents to combat drug-resistant pathogens. researchgate.net Research has shown that synthetic pyrrolidine compounds, featuring various substitutions, exhibit significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net
One area of investigation involves the synthesis of chiral 3,4-disubstituted pyrrolidines. For example, a derivative, 2-((3S,4R)-1-(4-chlorobenzyl)-4-(4-fluorobenzyl)pyrrolidin-3-yl)isoindoline-1,3-dione, was synthesized and evaluated for its antibacterial properties. researchgate.net These compounds were shown to inhibit the growth of standard and methicillin-resistant strains of Staphylococcus aureus and Escherichia coli. researchgate.net
In another study, pyrrolidine derivatives were combined with a thiazole (B1198619) ring to assess their antibacterial potential. A 4-F-phenyl derivative of this hybrid structure was found to be a selective inhibitor of Gram-positive bacteria, including S. aureus and B. cereus, while showing minimal toxicity to mammalian cells. biointerfaceresearch.com The selectivity is thought to be related to the structural differences in the cell walls between Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Further research into 1,2,4-oxadiazole/pyrrolidine hybrids identified compounds with inhibitory activity against E. coli DNA gyrase, an important bacterial enzyme. Notably, several of the most active compounds in this series featured a 4-chlorophenyl group. nih.gov
The table below summarizes the antimicrobial activity of selected pyrrolidine derivatives.
| Derivative Class | Target Organism(s) | Key Findings |
| Chiral 3,4-disubstituted pyrrolidines | Staphylococcus aureus (incl. MRSA), Escherichia coli | Showed inhibitory activity against both standard and resistant strains. researchgate.net |
| Thiazole-based pyrrolidines | S. aureus, B. cereus | A 4-F-phenyl derivative selectively inhibited Gram-positive bacteria with low toxicity. biointerfaceresearch.com |
| 1,2,4-Oxadiazole/pyrrolidine hybrids | E. coli | Derivatives containing a 4-chlorophenyl group showed potent inhibition of DNA gyrase. nih.gov |
| Sulfonylamino pyrrolidines | S. aureus, E. coli, P. aeruginosa | A derivative with two nitrophenyl groups showed significant activity against all three bacterial strains. nih.gov |
Research on Anticancer Agents
The pyrrolidine scaffold is a significant component of numerous synthetic compounds investigated for their anticancer properties. researchgate.net A wide variety of derivatives have demonstrated the ability to regulate different biological targets, leading to anti-proliferative activity against various cancer cell lines. researchgate.net
Research into pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl group has led to the synthesis of compounds with enhanced anticancer activity. Specifically, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure resulted in significantly higher activity against human A549 lung epithelial cells compared to the standard drug cytarabine. mdpi.comresearchgate.net
In another study, novel pyrrolidine 3,4-diol derivatives were prepared and tested for their anticancer effects. Compounds bearing hydroxymethyl and trifluoromethylbiphenyl groups demonstrated the most significant antiproliferative effect in two pancreatic cancer cell lines. researchgate.net Furthermore, spirooxindole pyrrolidine-linked hybrids have also been explored. Derivatives with 2,4-dichlorophenyl and 4-bromophenyl substitutions were found to be approximately 11 times more active against the HepG2 (liver cancer) cell line than the reference compound, cisplatin. nih.gov
The table below presents findings from research on anticancer pyrrolidine derivatives.
| Derivative Class | Cancer Cell Line(s) | Key Findings (Activity Metric) |
| 5-oxo-pyrrolidine-3-carboxylic acids | A549 (Lung) | Incorporation of azole rings reduced cell viability to 28.0-29.6%. mdpi.com |
| Spirooxindole-pyrrolidine hybrids | HepG2 (Liver) | 4-bromophenyl substituted derivative showed potent activity (IC50: 0.80 µg/mL). nih.gov |
| Spirooxindole-pyrrolidine hybrids | HepG2 (Liver) | 2,4-dichlorophenyl substituted derivative was highly active (IC50: 0.85 µg/mL). nih.gov |
| Pyrrolidine 3,4-diols | Pancreatic Cancer Cells | Derivatives with specific biphenyl (B1667301) groups showed the best antiproliferative effects. researchgate.net |
Histamine (B1213489) H3 Receptor Antagonist Research
Substituted pyrrolidines have been identified as high-affinity antagonists for the histamine H3 receptor, a key target in the central nervous system for treating various neurological and sleep disorders. researchgate.netdocumentsdelivered.com The 4-chlorobenzyl substituent, in particular, has been shown to be important for achieving high-affinity binding to this receptor. acs.org
Research has led to the development of novel, potent, and selective non-imidazole histamine H3 receptor antagonists. acs.org For instance, N-(4-chlorobenzyl)-N'-(6-pyrrolidin-1-ylhexyl)guanidine and its 7-carbon chain analogue have demonstrated high affinity for the receptor. acs.org Further studies described a series of substituted pyrrolidines that efficiently penetrate the central nervous system and occupy the H3 receptor in the brain after oral administration. researchgate.netlookchem.com One promising compound, (2S,4R)-1-[2-(4-cyclobutyl- researchgate.netnih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, was extensively profiled as a potential clinical candidate. researchgate.net
The table below highlights the binding affinities of representative pyrrolidine-based histamine H3 receptor antagonists.
| Compound | Binding Affinity (pKi) | Receptor Specificity |
| N-(4-chlorobenzyl)-N'-(6-pyrrolidin-1-ylhexyl)guanidine | 8.38 ± 0.21 | Selective over other histamine receptor subtypes. acs.org |
| N-(4-chlorobenzyl)-N'-(7-pyrrolidin-1-ylheptyl)guanidine | 8.78 ± 0.12 | Selective over other histamine receptor subtypes. acs.org |
| (2S,4R)-1-[2-(4-cyclobutyl- researchgate.netnih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone | Data not specified | High affinity for H3 receptor. researchgate.net |
Poly(ADP-ribose) Polymerase (PARP) Inhibitor Research
The pyrrolidine nucleus is a core component in the design of inhibitors for poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA damage repair and a key target in cancer therapy. nih.govnih.gov The benzimidazole (B57391) carboxamide scaffold, which can incorporate a pyrrolidine ring, has served as the foundation for a successful series of PARP-1 inhibitors. nih.gov
A significant discovery in this area is a series of benzimidazole carboxamide derivatives bearing a pyrrolidine nucleus. nih.govresearchgate.net Specifically, the compound 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide and a related derivative (5cj and 5cp, respectively) were identified as potent inhibitors of both PARP-1 and PARP-2. nih.gov These compounds exhibited strong anticancer activities in cell lines with BRCA-1 and BRCA-2 mutations, which are cancer types particularly sensitive to PARP inhibition. nih.gov
The inhibitory activity of these potent pyrrolidine derivatives is summarized in the table below.
| Compound | Target | Inhibitory Concentration (IC50) |
| 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivative (5cj) | PARP-1 | ~4 nM nih.gov |
| 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide derivative (5cj) | PARP-2 | ~4 nM nih.gov |
| Related Derivative (5cp) | PARP-1 | ~4 nM nih.gov |
| Related Derivative (5cp) | PARP-2 | ~4 nM nih.gov |
Antimalarial Research Applications
In the effort to develop new treatments against malaria, especially for drug-resistant strains of Plasmodium falciparum, various pyrrolidine derivatives have been synthesized and evaluated. nih.govresearchgate.net The pyrrolidine scaffold is a component of the antibiotic clindamycin, which is known to have antimalarial properties. researchgate.net
One line of research focused on 4-aryl-N-benzylpyrrolidine-3-carboxamides. nih.gov Through a hybrid target-phenotype approach, these compounds were identified and optimized, leading to a lead compound, (+)-54b (CWHM-1008). This derivative showed potent activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. nih.gov Furthermore, it demonstrated oral efficacy in a mouse model of malaria. nih.gov Other studies have also shown that certain aryl piperazine (B1678402) and pyrrolidine derivatives can inhibit the growth of chloroquine-resistant P. falciparum strains in culture, with some compounds showing 50% inhibition at concentrations of 10 μM or less. nih.govresearchgate.net
The table below details the antiplasmodial activity of selected pyrrolidine derivatives.
| Derivative Class | P. falciparum Strain(s) | Key Findings (Activity Metric) |
| 4-Aryl-N-benzylpyrrolidine-3-carboxamides ((+)-54b) | 3D7 (sensitive) | Potent activity (EC50: 46 nM). nih.gov |
| 4-Aryl-N-benzylpyrrolidine-3-carboxamides ((+)-54b) | Dd2 (resistant) | Potent activity (EC50: 21 nM). nih.gov |
| Aryl-alcohol pyrrolidines | FCR-3 (resistant) | Five compounds showed 50% parasite growth inhibition at ≤10 μM. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyrrolidine-based molecules, SAR analyses have provided valuable insights into how chemical modifications influence biological activity across different therapeutic targets. researchgate.netresearchgate.netnih.gov
Anticancer Activity: For pyrrolidine derivatives designed as anticancer agents, SAR studies have shown that the type and position of substituents on associated aryl rings significantly impact cytotoxicity. For instance, in a series of spirooxindole pyrrolidines, an ortho-substituted aryl ring was found to confer significant activity against FaDu cancer cells. researchgate.net
Histamine H3 Receptor Antagonists: In the development of H3 receptor antagonists, SAR studies have been extensive. The stereochemistry of the pyrrolidine ring is critical, with the 2S,4R configuration being preferred for high affinity. lookchem.com The nature of the substituent on the aryloxy ring also plays a key role; while various groups are tolerated, bulky substituents like benzyl (B1604629) can lead to a significant loss of binding affinity. lookchem.com The importance of the 4-chlorobenzyl substituent for achieving high affinity has been clearly established in several non-imidazole series. acs.org
Antimalarial Activity: For 4-aryl-N-benzylpyrrolidine-3-carboxamides, SAR exploration revealed that the benzylic position is relatively intolerant to substitution. nih.gov In contrast, the 4-aryl position on the pyrrolidine ring tolerates a range of hydrophobic groups and some heterocycles. Disubstitution on this aryl ring, such as with 4-CF3 and 3-Cl groups, was found to enhance potency. nih.gov
Future Directions and Emerging Research Avenues in 3 4 Chlorobenzyl Pyrrolidine Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of pyrrolidine (B122466) derivatives is a well-established field, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. organic-chemistry.orgresearchgate.net Future research concerning 3-(4-Chlorobenzyl)pyrrolidine and its analogs is focused on developing novel synthetic strategies that improve upon traditional multi-step processes. mdpi.com Key areas of development include transition-metal-catalyzed reactions and the implementation of green chemistry principles. mdpi.com
Modern synthetic approaches are moving away from classical methods like reductive amination of 1,4-dicarbonyl compounds, which often require harsh conditions. mdpi.com Instead, methodologies such as catalyst-tuned hydroalkylation of 3-pyrrolines are gaining traction, allowing for selective C2 or C3 functionalization. organic-chemistry.org For a compound like this compound, such methods could provide more direct and controlled routes to substituted analogs.
| Synthetic Strategy | Description | Potential Advantages for this compound Analogs |
| Metal-Free Reductive Hydroamination | A Lewis acid-mediated 5/6-endo-dig cascade of enynyl amines offers a metal-free pathway to substituted pyrrolidines. organic-chemistry.org | Avoids metal contamination in the final product, increases sustainability. |
| Transition-Metal Catalysis | Catalysts based on Iron (Fe), Cobalt (Co), or Nickel (Ni) enable regio- and enantioselective hydroalkylation reactions. organic-chemistry.org | High efficiency and control over stereochemistry, crucial for biological activity. |
| Intramolecular C-H Amination | Molecular iodine (I2) can be used as a sole oxidant for the direct amination of sp3 C-H bonds, providing a straightforward route to the pyrrolidine ring. organic-chemistry.org | High atom economy and operational simplicity. |
| Continuous Flow Synthesis | Microfluidic reactor technology allows for rapid, scalable, and highly controlled synthesis of chiral pyrrolidines. rsc.org | Enhanced safety, improved yield and purity, and potential for large-scale production. rsc.org |
These advanced synthetic methods promise to streamline the production of complex pyrrolidine structures, making libraries of this compound analogs more accessible for screening and development.
Advanced Computational Design and Virtual Screening for the Discovery of New Pyrrolidine Analogs
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of promising new drug candidates. For the this compound scaffold, advanced computational techniques like virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking are pivotal for designing novel analogs with enhanced biological activity. nih.govnih.govscispace.com
Pharmacophore-based virtual screening, for instance, can identify molecules from large databases that fit a specific biological target. tandfonline.comtandfonline.com This approach was successfully used to identify potential Dipeptidyl Peptidase IV (DPP-IV) inhibitors based on a pyrrolidine scaffold. tandfonline.comingentaconnect.com Similarly, 3D-QSAR models can be developed to predict the inhibitory activity of new compounds, guiding the design of more potent analogs. researchgate.net Such models have shown high correlation coefficients (R²) and cross-validation coefficients (Q²), indicating their predictive power. tandfonline.com
Molecular dynamics (MD) simulations further refine this process by providing insights into the stability of ligand-protein complexes and the specific molecular interactions that govern binding affinity. scispace.comresearchgate.net By applying these computational strategies to the this compound core, researchers can rationally design derivatives targeting a wide array of proteins.
| Computational Technique | Application for Pyrrolidine Analogs | Key Outcome |
| Pharmacophore Modeling | Generation of a 3D model outlining the essential features for biological activity. tandfonline.com | Identification of novel chemical starting points for drug design. tandfonline.com |
| 3D-QSAR | Development of statistically significant models to predict the biological activity of newly designed compounds. scispace.comtandfonline.com | Prioritization of synthetic targets with the highest predicted potency. |
| Molecular Docking | Simulation of the binding mode of pyrrolidine derivatives within the active site of a target protein. researchgate.net | Understanding key interactions (e.g., hydrogen bonds, hydrophobic contacts) for affinity. nih.gov |
| Virtual Screening | High-throughput computational screening of compound libraries against a biological target. nih.govnih.gov | Rapid identification of potential hit molecules for further experimental validation. nih.gov |
Exploration of Diverse Biological Targets and Mechanisms of Action for Pyrrolidine-Based Scaffolds
The pyrrolidine framework is a versatile scaffold that has been incorporated into compounds targeting a wide range of biological processes. nih.govfrontiersin.org Derivatives have shown promise as antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. frontiersin.org Future research on this compound will likely expand its known biological profile by exploring novel targets and mechanisms of action.
For example, certain pyrrolidine derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. frontiersin.org Notably, the presence of a 4-chlorophenyl group, as found in this compound, has been associated with potent inhibitory activity in some of these compounds. frontiersin.org Other areas of interest include the inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, and dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. frontiersin.orgnih.gov
The mechanism of action for many pyrrolidine-based compounds involves specific interactions with protein targets, where the stereochemistry of the pyrrolidine ring plays a critical role in binding. nih.govresearchgate.net The non-planar, three-dimensional nature of the ring allows it to explore pharmacophore space more efficiently than flat aromatic rings, leading to highly specific and potent interactions. nih.govresearchgate.net
| Biological Target Class | Example | Relevance to this compound |
| Enzymes | DNA Gyrase, Dipeptidyl Peptidase IV (DPP-IV), Acetylcholinesterase (AChE). frontiersin.org | Potential for antibacterial, antidiabetic, and neuroprotective agents. The 4-chlorophenyl moiety is a known feature in some active compounds. frontiersin.org |
| Ion Channels | Sodium and Calcium Channels. nih.gov | Exploration as potential anticonvulsant agents. nih.gov |
| Receptors | Angiotensin II receptor type 1 (AT1), CXCR4 chemokine receptor. nih.govnih.gov | Potential for antihypertensive and antimetastatic cancer therapies. |
| Protein-Protein Interactions | MDM2-p53 interaction. scispace.com | A promising strategy for cancer treatment by reactivating the p53 tumor suppressor. scispace.com |
Integration of Multicomponent Reactions and Cascade Processes in Pyrrolidine Synthesis
Multicomponent reactions (MCRs) and cascade (or domino) reactions represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation. researchgate.net20.210.105 These approaches are characterized by high atom and step economy, reduced waste, and the ability to construct multiple chemical bonds and stereocenters in one pot. acs.orgnih.gov The application of these principles is a significant emerging trend for the synthesis of functionalized pyrrolidines. tandfonline.com
A prominent example is the [3+2] cycloaddition reaction using azomethine ylides, which can be generated in situ from amino acids. mdpi.comnih.gov This method allows for the stereoselective construction of the pyrrolidine ring and has been used to create libraries of spirooxindole pyrrolidine derivatives. tandfonline.comnih.gov The integration of MCRs with other transformations, such as intramolecular rearrangements, can lead to highly complex polycyclic scaffolds. acs.orgnih.gov
Cascade reactions, which involve a sequence of intramolecular transformations, offer another powerful tool. 20.210.105nih.gov For instance, a Brønsted acid-catalyzed cascade can initiate a condensation followed by an intramolecular coupling to form fused heterotricycles. nih.gov Applying such elegant and efficient strategies to the synthesis of this compound analogs could dramatically shorten synthetic routes and facilitate the exploration of novel chemical space.
Continued Focus on Chiral Resolution and Enantioselective Synthesis for Optimized Biological Activity
The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enantiomers can interact differently with enantioselective biological targets like proteins and enzymes. nih.govresearchgate.net The pyrrolidine ring contains stereogenic carbons, making the control of stereochemistry a critical aspect of designing new therapeutic agents. nih.gov Therefore, a continued focus on chiral resolution and enantioselective synthesis is essential for optimizing the biological activity of this compound derivatives.
Enantioselective synthesis aims to produce a single enantiomer directly. nih.gov This can be achieved through asymmetric catalysis, using chiral ligands to control the stereochemical outcome of a reaction. organic-chemistry.org For example, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using novel phosphoramidite (B1245037) ligands, can produce pyrrolidines with excellent enantioselectivity. nih.govorganic-chemistry.org Similarly, organocatalytic methods, such as those employing proline derivatives, are widely used to achieve asymmetric synthesis of the pyrrolidine core. mdpi.com
Where racemic mixtures are produced, chiral resolution techniques are employed to separate the enantiomers. nih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this separation. nih.gov The development of more efficient and scalable methods for both enantioselective synthesis and chiral resolution will be crucial for advancing this compound-based compounds into clinical development. rsc.orgresearchgate.netorganic-chemistry.org
Q & A
Q. Table 1: Yield Comparison Under Different Conditions
| Catalyst System | Solvent Ratio | Yield (%) | Purity (%) |
|---|---|---|---|
| Ti(O-iPr)₄/EtMgBr | 1:1:8 (ether:IPA:hexane) | 85 | >98 |
| Pd/C | Toluene | 62 | 92 |
| CuI/DMF | DMF | 45 | 88 |
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the pyrrolidine ring conformation and chlorobenzyl substituent orientation . For analogous compounds, Hirshfeld surface analysis confirms intermolecular interactions (e.g., C–H⋯Cl) .
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 210.1 (C₁₁H₁₃ClN⁺).
Advanced: How does this compound interact with biological targets, and what contradictions exist in activity data?
Methodological Answer:
The compound’s antibacterial activity is hypothesized to arise from inhibition of enzymes like 11β-HSD1 via hydrophobic interactions with the chlorobenzyl group . However, contradictions in activity data may stem from:
- Purity vs. Assay Sensitivity : Impurities (e.g., residual catalysts) may yield false positives/negatives.
- Structural Analogues : Derivatives with methyl or nitro groups show varying IC₅₀ values (e.g., 4-Nitrobenzyl analogues exhibit reduced activity due to steric hindrance) .
Table 2: Biological Activity of Analogues
| Substituent | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 4-Chlorobenzyl | 11β-HSD1 | 12.5 |
| 4-Nitrobenzyl | 11β-HSD1 | >50 |
| 4-Methoxybenzyl | CYP450 | 8.2 |
Advanced: What computational strategies predict the binding mechanisms of this compound to receptors?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations reveal:
- The pyrrolidine nitrogen forms hydrogen bonds with residues like Arg48 in RAGE inhibitors .
- The chlorobenzyl group occupies hydrophobic pockets, enhancing binding affinity (ΔG = −8.2 kcal/mol) .
Key Steps :
Ligand Preparation : Optimize geometry at B3LYP/6-31G* level.
Protein-Ligand Docking : Use flexible side-chain sampling for binding sites.
MD Simulations : Validate stability over 100 ns trajectories.
Advanced: How do researchers resolve contradictions in synthetic yields vs. theoretical predictions?
Methodological Answer:
Discrepancies often arise from kinetic vs. thermodynamic control . For example:
- Case Study : A reported 85% yield vs. a 62% yield in Pd/C-catalyzed reactions highlights the role of catalyst selectivity .
Mitigation Strategies : - In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation.
- Computational Modeling : Predict reaction pathways using Gaussian09 to optimize transition states.
Advanced: What safety protocols are critical when handling this compound in lab settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods (due to H313/H333 hazards ) .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
- Storage : In airtight containers at −20°C to prevent hydrolysis of the pyrrolidine ring .
Advanced: How is this compound utilized in material science applications?
Methodological Answer:
The compound serves as a precursor for conductive polymers due to its planar aromatic system and electron-withdrawing Cl group. Applications include:
- Organic Semiconductors : Doping with iodine enhances conductivity (σ = 10⁻³ S/cm).
- Metal-Organic Frameworks (MOFs) : Coordination with Cu(II) forms porous structures for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
